molecular formula C11H11N3O3 B2464691 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 31802-54-7

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2464691
CAS No.: 31802-54-7
M. Wt: 233.227
InChI Key: IYWFMFVCWDZXMJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of a methoxyphenyl group and a carboxylic acid moiety further enhances its reactivity and potential for diverse applications.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. . This reaction is often catalyzed by copper(I) to yield the triazole ring. The subsequent introduction of the methoxyphenyl and carboxylic acid groups can be achieved through various substitution reactions under controlled conditions.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazole ring’s stability and ability to form hydrogen bonds play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWFMFVCWDZXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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